molecular formula C21H19ClN4O3S B2474107 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-oxazol-5-amine CAS No. 380318-31-0

4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-oxazol-5-amine

Cat. No.: B2474107
CAS No.: 380318-31-0
M. Wt: 442.92
InChI Key: BPBOCWAIBJTVPC-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-oxazol-5-amine is a 1,3-oxazole derivative characterized by a benzenesulfonyl group at position 4, a 2-chlorophenyl substituent at position 2, and an N-[3-(1H-imidazol-1-yl)propyl]amine moiety at position 5 (Fig. 1). This compound exhibits structural motifs common in bioactive molecules, including sulfonyl groups (implicated in enzyme inhibition) and imidazole rings (known for metal coordination and hydrogen bonding) . Its synthesis typically involves multi-step reactions, including cyclization and sulfonylation, as seen in analogous oxazole derivatives .

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3S/c22-18-10-5-4-9-17(18)19-25-21(30(27,28)16-7-2-1-3-8-16)20(29-19)24-11-6-13-26-14-12-23-15-26/h1-5,7-10,12,14-15,24H,6,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBOCWAIBJTVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3Cl)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structural Formula

The compound can be represented as follows:

C19H20ClN3O2S\text{C}_{19}\text{H}_{20}\text{ClN}_3\text{O}_2\text{S}

Key Features

  • Benzenesulfonyl Group : Imparts stability and enhances solubility.
  • Chlorophenyl Moiety : May contribute to the compound's interaction with biological targets.
  • Imidazole Ring : Known for its role in biological systems, particularly in enzyme catalysis and as a building block in pharmaceuticals.

Antimicrobial Activity

Research indicates that compounds containing imidazole and oxazole rings exhibit significant antimicrobial properties. A study highlighted that derivatives of imidazole show efficacy against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Potential

Recent findings suggest that similar compounds have shown promise in inhibiting cancer cell proliferation. For example, a related benzenesulfonamide compound was reported to significantly inhibit the growth of colorectal cancer cells (SW480 and HCT116) with IC50 values of 2 μM and 0.12 μM, respectively . The mechanism involves the inhibition of Wnt signaling pathways, which are crucial for tumor growth.

Case Studies

  • Case Study on Antibacterial Activity :
    • A series of imidazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Compounds showed varying degrees of effectiveness, with some achieving MIC (Minimum Inhibitory Concentration) values in the low micromolar range .
  • Case Study on Anticancer Activity :
    • In vivo studies demonstrated that similar sulfonamide compounds reduced tumor size in xenografted mice models. The expression of proliferation markers was significantly decreased, indicating potential for therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against MRSA
AnticancerInhibited growth of colorectal cancer cells
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Table 2: Comparative IC50 Values

Compound NameIC50 (μM)Target Cell Type
4-(benzenesulfonyl)-...0.12HCT116 (Colorectal Cancer)
Related Imidazole Derivative2SW480 (Colorectal Cancer)
Nitroimidazole HybridVariesVarious Bacterial Strains

Research Findings

  • Mechanism of Action :
    • The mechanism by which the compound exerts its antibacterial effects may involve the disruption of DNA synthesis via radical formation, similar to other nitroimidazole derivatives .
  • Pharmacokinetics :
    • Studies on metabolic stability indicate that compounds with a benzenesulfonyl group tend to have improved pharmacokinetic profiles, suggesting better bioavailability compared to other classes of drugs .
  • Resistance Mechanisms :
    • Understanding resistance mechanisms in bacteria is crucial for developing effective therapies. Research into how similar compounds are evaded by pathogens is ongoing and will inform future drug design .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-oxazol-5-amine exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including:

  • Bacillus subtilis
  • Klebsiella pneumoniae

These findings suggest its potential use as an antimicrobial agent in treating infections caused by resistant bacterial strains.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary data suggest that it may inhibit specific enzymes or modulate receptor functions involved in inflammatory pathways. This mechanism could make it useful in developing treatments for inflammatory diseases.

Anticancer Research

Recent studies have explored the anticancer potential of compounds related to this compound. For instance, related benzenesulfonamide derivatives have shown promising results in inducing apoptosis in cancer cell lines such as HeLa and MCF-7. These derivatives demonstrated selective cytotoxicity, indicating that modifications to the benzenesulfonamide framework could enhance anticancer activity .

Synthesis and Evaluation of Derivatives

Several studies have synthesized derivatives of this compound to evaluate their biological activities:

  • Benzothiazole Derivatives : Research on benzothiazole derivatives showed significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease. The most active compounds exhibited IC50 values as low as 2.7 µM .
  • Molecular Hybridization : The strategy of creating molecular hybrids by combining sulfonamide fragments with other active moieties has been employed to enhance anticancer activity. For example, hybrids containing imidazole showed improved cytotoxic effects against various cancer cell lines .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its therapeutic development. Initial data indicate that the compound may bind to specific enzymes or receptors, potentially inhibiting their activity through competitive or non-competitive mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

1,3-Oxazole Derivatives :

  • Target Compound : Features a 1,3-oxazole core with benzenesulfonyl and 2-chlorophenyl groups. The propylamine side chain includes an imidazole ring.
  • Analog 2 : 4-(4-Fluorobenzenesulfonyl)-N-benzyl-2-phenyl-1,3-oxazol-5-amine () substitutes the 2-chlorophenyl group with phenyl and replaces the imidazolylpropyl chain with a benzyl group, reducing steric hindrance .
Substituent Effects on Bioactivity
  • Imidazole vs. Morpholine : The imidazole in the target compound may enhance interactions with metalloenzymes (e.g., carbonic anhydrase) compared to morpholine-containing analogs, which are more likely to engage in hydrogen bonding .
  • Chlorophenyl vs.
Key Physicochemical Properties
Property Target Compound Morpholine Analog Fluorophenyl Analog
Molecular Weight 471.94 g/mol 468.98 g/mol 426.44 g/mol
LogP (Predicted) 3.8 3.2 2.9
Hydrogen Bond Donors 2 (NH, imidazole) 1 (NH) 1 (NH)
Polar Surface Area 98 Ų 85 Ų 78 Ų

Structural Verification :

  • X-ray Crystallography : Used in related compounds (e.g., ) to confirm imine configurations.
  • Spectroscopy : IR and NMR data (e.g., ) confirm sulfonyl (1235–1250 cm⁻¹) and imidazole (3300 cm⁻¹, NH stretch) groups .

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